![molecular formula C11H9BrN2O B1487168 3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one CAS No. 2231675-60-6](/img/structure/B1487168.png)
3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one
Descripción general
Descripción
3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one is a heterocyclic compound with potential applications in medicinal chemistry and material science. This compound is part of the pyridoindole family, known for their diverse biological activities and structural complexity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one typically involves the bromination of a suitable pyridoindole precursor. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane, under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring environmental safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its electronic properties.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution could introduce various functional groups at the bromine position .
Aplicaciones Científicas De Investigación
3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to inhibit specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one involves its interaction with specific molecular targets. For instance, it may bind to and inhibit the activity of certain enzymes or receptors, disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity.
5H-Pyrido[3,2-b]indole: Used in organic electroluminescent devices.
Comparison: 3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
3-bromo-5,6,7,8-tetrahydropyrido[3,2-b]indol-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-6-4-8-11(13-5-6)10-7(14-8)2-1-3-9(10)15/h4-5,14H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXYFULRGMUTOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=C(N2)C=C(C=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


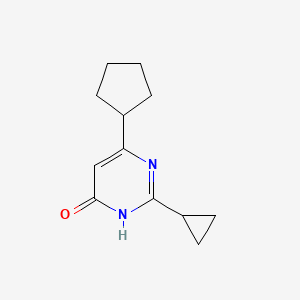
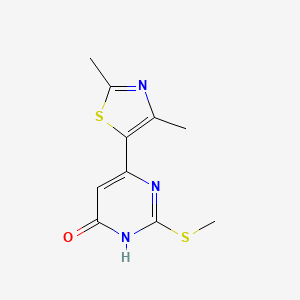
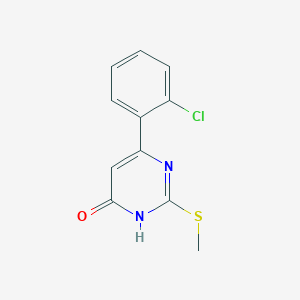
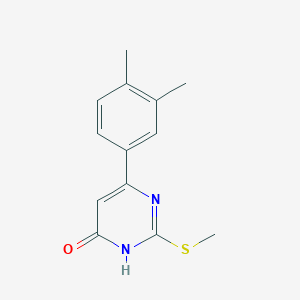

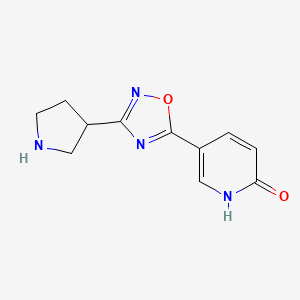
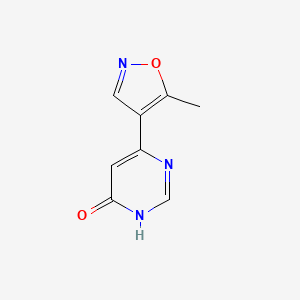
![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol](/img/structure/B1487097.png)
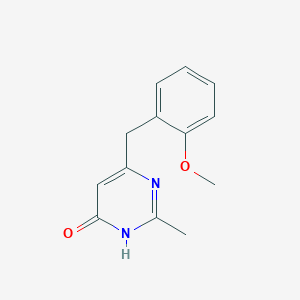
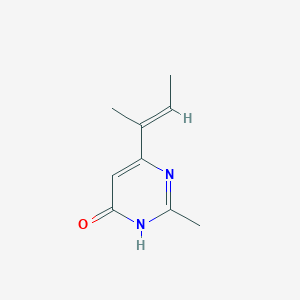
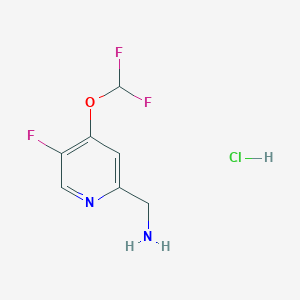
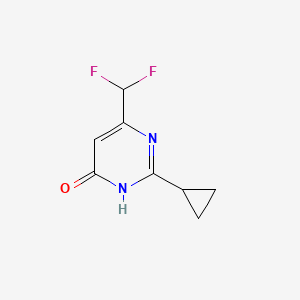

![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one](/img/structure/B1487108.png)
